

Application Notes and Protocols for Mag-Fura-2 Tetrapotassium Salt

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Compound of Interest

Compound Name: *Mag-Fura-2 tetrapotassium*

Cat. No.: *B1146849*

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Introduction to Mag-Fura-2

Mag-Fura-2 is a ratiometric fluorescent indicator dye used for the quantification of intracellular magnesium (Mg^{2+}) concentrations.[1][2] As a ratiometric indicator, it exhibits a shift in its fluorescence excitation spectrum upon binding to Mg^{2+} , allowing for the calculation of ion concentrations based on the ratio of fluorescence intensities at two different excitation wavelengths.[1][2] This method minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness. Mag-Fura-2 is excitable by UV light and, upon binding to Mg^{2+} , its excitation maximum shifts from approximately 369 nm to 330 nm, while the emission maximum shifts from around 511 nm to 491 nm.[1][3]

Intracellular free Mg^{2+} plays a crucial role in numerous cellular processes, including enzymatic reactions, DNA synthesis, and muscle contraction.[2][4] In most mammalian cells, the concentration of free intracellular Mg^{2+} is maintained within a narrow range of 0.5 mM to 0.7 mM.[1]

It is important to note that Mag-Fura-2 also binds to calcium (Ca^{2+}) with a dissociation constant (K_d) of approximately 25 μM , which is significantly lower than its affinity for Mg^{2+} ($K_d \approx 1.9$ mM).[2][5] This property can be exploited to measure high, transient Ca^{2+} concentrations that would saturate high-affinity Ca^{2+} indicators like Fura-2.[2][3] However, when measuring Mg^{2+} , potential interference from changes in intracellular Ca^{2+} should be considered, especially when Ca^{2+} levels exceed 1 μM . [2]

Forms of Mag-Fura-2: Tetrapotassium Salt vs. AM Ester

Mag-Fura-2 is commercially available in two primary forms: a cell-impermeant salt form (such as the tetrapotassium salt) and a cell-permeant acetoxymethyl (AM) ester form.

- **Mag-Fura-2 Tetrapotassium Salt:** This form is water-soluble but cannot passively cross the plasma membrane of live cells.[6][7] Therefore, it requires invasive loading techniques to be introduced into the cytoplasm.[2][3]
- **Mag-Fura-2 AM:** This is a non-polar ester form of the dye that can readily diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, membrane-impermeant Mag-Fura-2 in the cytosol.[2][8][9]

These application notes will focus on the loading protocols for the **Mag-Fura-2 tetrapotassium salt**.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Mag-Fura-2.

Table 1: Spectral Properties of Mag-Fura-2

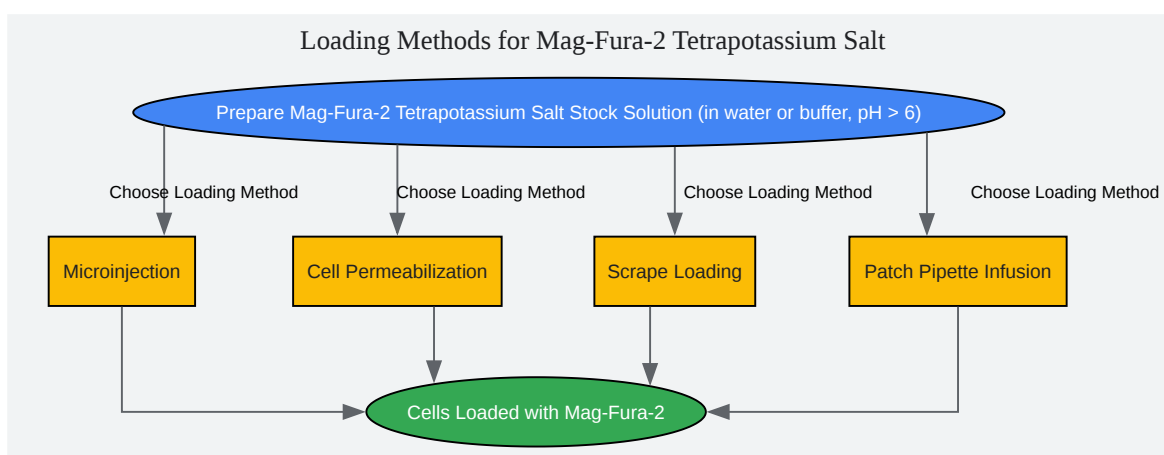
State	Excitation Wavelength (λ_{ex})	Emission Wavelength (λ_{em})
Mg ²⁺ -free	~369 nm[1][3]	~511 nm[1][3]
Mg ²⁺ -saturated	~330 nm[1][3]	~491 nm[1][3]

Table 2: Physicochemical Properties of Mag-Fura-2 Forms

Property	Mag-Fura-2 Tetrapotassium Salt	Mag-Fura-2 AM
Molecular Weight	~587 g/mol [3]	~723 g/mol [2]
Solubility	Water (at pH > 6)[3]	DMSO[2]
Cell Permeability	Impermeant[3][7]	Permeant[8][9]
Dissociation Constant (Kd) for Mg ²⁺	~1.9 mM[1][2][3]	~1.9 mM (after hydrolysis)[1][2][3]
Dissociation Constant (Kd) for Ca ²⁺	~25 μM[2][5]	~25 μM (after hydrolysis)[2][5]

Experimental Protocols: Loading Mag-Fura-2 Tetrapotassium Salt

As the tetrapotassium salt is membrane-impermeant, several methods can be employed to load it into the intracellular space. The choice of method depends on the cell type and the experimental setup.



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Caption: Loading strategies for cell-impermeant **Mag-Fura-2 tetrapotassium** salt.

Protocol 1: Loading by Cell Permeabilization with Saponin

This protocol is adapted for adherent cells and uses a mild detergent, saponin, to transiently permeabilize the cell membrane, allowing the dye to enter the cytosol.

Materials:

- **Mag-Fura-2 tetrapotassium** salt
- Hanks' Balanced Salt Solution (HBSS)
- Intracellular-like Medium (ICM): 125 mM KCl, 19 mM NaCl, 10 mM HEPES, 3 mM ATP, 1.4 mM MgCl₂, 0.33 mM CaCl₂, 1 mM EGTA. Adjust pH to 7.3 with KOH.
- Saponin
- Cell adhesive (e.g., Cell-Tak)
- Inverted microscope with a fluorescence imaging system

Procedure:

- Cell Preparation:
 - Culture cells on coverslips or in imaging chambers pre-coated with a cell adhesive.
- Dye Incubation:
 - Prepare a working solution of 8 μ M **Mag-Fura-2 tetrapotassium** salt in your cell culture medium or appropriate buffer.
 - Incubate the cells with the Mag-Fura-2 solution for 30 minutes at 37°C.[\[10\]](#)
- Washing:

- Wash the cells twice with fresh HBSS to remove extracellular dye.[\[10\]](#)
- Permeabilization:
 - Prepare an ICM solution containing 50 µg/mL saponin.
 - Incubate the dye-loaded cells with the saponin-containing ICM for 3-5 minutes at room temperature.[\[10\]](#) This step creates pores in the plasma membrane, allowing the impermeant dye to enter the cytosol.
- Resealing and Equilibration:
 - Wash the cells with the complete ICM (containing Mg^{2+} and ATP but without saponin).
 - Incubate the cells in the complete ICM for at least 5 minutes to allow the cell membrane to reseal and for intracellular ion stores to equilibrate.[\[10\]](#)
- Imaging:
 - The cells are now ready for fluorescence imaging. Alternately excite the cells at approximately 340 nm and 380 nm and capture the fluorescence emission at ~510 nm.[\[10\]](#)

Protocol 2: Loading by Microinjection

Microinjection is a precise technique for introducing the dye into single cells using a fine glass micropipette.

General Procedure:

- Prepare Stock Solution: Prepare a concentrated stock solution of **Mag-Fura-2 tetrapotassium** salt (e.g., 1-10 mM) in an appropriate injection buffer (e.g., potassium-based intracellular-like solution).
- Backfill Micropipette: Fill the tip of a micropipette with the dye solution.
- Microinjection: Under microscopic guidance, carefully insert the micropipette into the target cell and inject a small volume of the dye solution using controlled pressure.

- **Equilibration:** Allow the dye to diffuse throughout the cytoplasm for 10-15 minutes before starting measurements.

Protocol 3: Loading by Scrape Loading

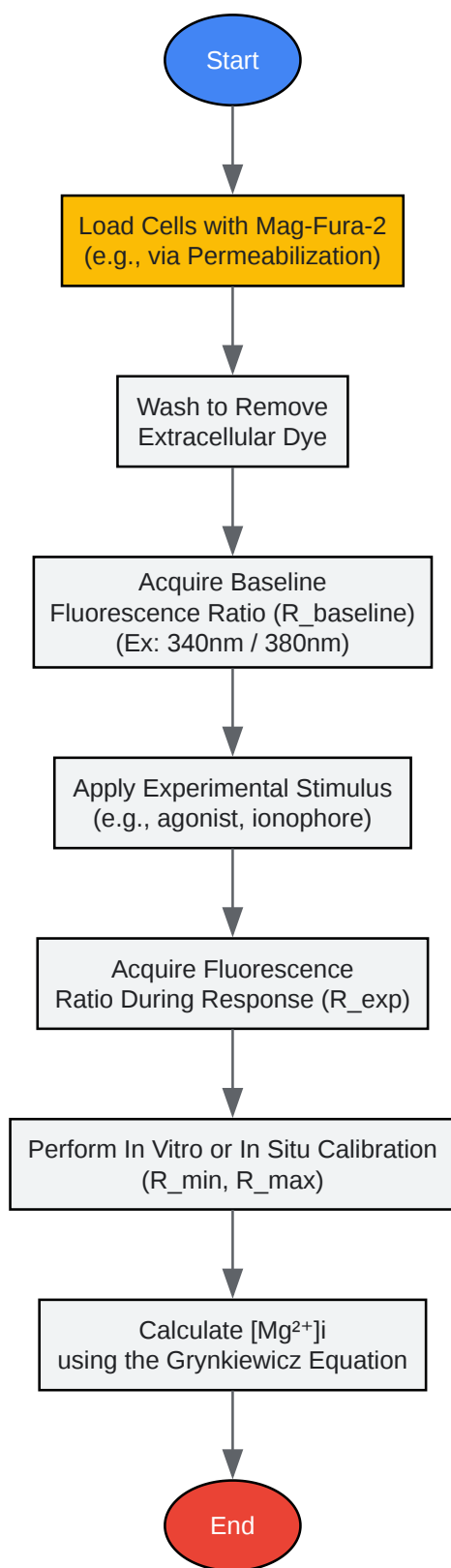
Scrape loading is a method for loading a population of adherent cells by mechanically scraping them from the culture dish in the presence of the dye.

General Procedure:

- **Prepare Dye Solution:** Prepare a solution of **Mag-Fura-2 tetrapotassium** salt in a suitable buffer.
- **Incubate and Scrape:** Remove the culture medium from a confluent plate of cells and overlay them with the dye solution. Gently scrape the cells from the plate using a rubber policeman or cell scraper. The mechanical action transiently disrupts the cell membrane, allowing the dye to enter.
- **Resealing:** Allow the cells to reseal by incubating them for a short period (e.g., 10-20 minutes) at room temperature or 37°C.
- **Washing:** Wash the cells to remove the extracellular dye and cell debris before analysis.

General Experimental Workflow

The following diagram illustrates the general workflow for measuring intracellular Mg^{2+} using Mag-Fura-2.



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Caption: General workflow for intracellular Mg^{2+} measurement using Mag-Fura-2.

Considerations and Best Practices

- **Calibration:** To convert fluorescence ratios into absolute Mg^{2+} concentrations, a calibration must be performed at the end of each experiment. This involves determining the minimum ratio (R_{min} , in Mg^{2+} -free solution) and the maximum ratio (R_{max} , in Mg^{2+} -saturating solution).
- **pH Sensitivity:** The fluorescence of Mag-Fura-2 can be sensitive to pH changes. It is important to maintain a stable physiological pH throughout the experiment.
- **Interference from Calcium:** As mentioned, Mag-Fura-2 also binds Ca^{2+} . If significant changes in intracellular Ca^{2+} are expected, their potential contribution to the fluorescence signal should be considered or independently measured.
- **Phototoxicity and Photobleaching:** UV light can be damaging to cells. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching of the dye.

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